molecular formula C8H10FN3O6S2 B13851588 Emtricitabine 5-O-Sulfate

Emtricitabine 5-O-Sulfate

Cat. No.: B13851588
M. Wt: 327.3 g/mol
InChI Key: NZZPINZJXRRJIU-NTSWFWBYSA-N
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Description

Emtricitabine 5-O-Sulfate is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor. Emtricitabine is widely used as an antiviral agent against HIV and Hepatitis B virus.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine 5-O-Sulfate involves the sulfation of Emtricitabine. This process typically uses sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 5-OH position of Emtricitabine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. High-performance liquid chromatography (HPLC) is often employed to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Emtricitabine 5-O-Sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Emtricitabine.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

Emtricitabine 5-O-Sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on viral replication and its potential as an antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating viral infections, particularly HIV and Hepatitis B.

    Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Emtricitabine 5-O-Sulfate exerts its antiviral effects by inhibiting the activity of viral reverse transcriptase. The compound is phosphorylated intracellularly to form Emtricitabine 5’-triphosphate, which competes with the natural substrate deoxycytidine 5’-triphosphate. This competition results in the incorporation of Emtricitabine into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

    Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.

    Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for enhanced antiviral effects.

    Zidovudine: An older nucleoside reverse transcriptase inhibitor with a different mechanism of action.

Uniqueness: Emtricitabine 5-O-Sulfate is unique due to its specific sulfation at the 5-OH position, which enhances its solubility and stability. This modification also allows for different pharmacokinetic properties compared to its parent compound, Emtricitabine.

Properties

Molecular Formula

C8H10FN3O6S2

Molecular Weight

327.3 g/mol

IUPAC Name

[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1

InChI Key

NZZPINZJXRRJIU-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F

Canonical SMILES

C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F

Origin of Product

United States

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